molecular formula C12H16BrClN2O B3092695 3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233958-97-8

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B3092695
CAS No.: 1233958-97-8
M. Wt: 319.62
InChI Key: QINFJRZAMRLFCU-UHFFFAOYSA-N
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Description

3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzoylpiperidine scaffold, which is recognized as a privileged structure in the design of bioactive molecules due to its metabolic stability and ability to serve as a bioisostere for other nitrogen-containing heterocycles . The incorporation of a bromine atom at the meta-position of the benzoyl ring provides a versatile synthetic handle for further structural elaboration via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies . The piperidine ring is a fundamental building block in pharmaceutical development, present in more than twenty classes of approved drugs . The specific 3-bromo-N-(piperidine-4-yl)benzamido structure positions this compound as a valuable intermediate for researchers developing novel therapeutic agents. Its potential research applications are inferred from the established biological activities of analogous benzoylpiperidine and piperidine derivatives, which include acting as ligands for serotoninergic and dopaminergic receptors in neuropsychiatric research , and as intermediates for compounds with reported anti-cancer , anti-tubercular, and anti-parasitic properties . The hydrochloride salt form enhances the compound's stability and solubility for experimental use. This product is intended for research and development purposes only in laboratory settings. This compound is NOT intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINFJRZAMRLFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Derivatization of piperidine nitrogen in benzamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm aiming to unearth details on derivatizing piperidine nitrogen within benzamide scaffolds. I'm specifically concentrating on the different synthetic methods, common reagents used, and the necessary reaction conditions. I hope to get a solid base of information to begin from.

Analyzing Search Results

I've moved on to analyzing my search findings. I'm prioritizing prevalent N-alkylation, N-acylation, N-arylation, and reductive amination strategies. I'm focusing on their underlying mechanisms, substrate scope, and limitations. I'm also securing peer-reviewed articles for verifiable citations, as I prepare to structure the application note. I'll explain the benzamide-piperidine scaffold's importance in medicinal chemistry.

Commencing Targeted Searches

I'm starting a focused search for information on piperidine nitrogen derivatization within benzamide scaffolds. I plan to concentrate on methodologies, reagents, reaction conditions, and drug discovery applications. Then, I will analyze the search results to find the best strategies, like N-alkylation and reductive amination, paying close attention to limitations. I'm also securing verified sources for citations as I outline the application note, starting with an explanation of the scaffold's importance. I'll create Graphviz diagrams for reaction workflows and summarize quantitative data in tables. I'll also write a detailed "References" section with clickable URLs. Finally, I'll review the document to ensure it meets requirements before presenting it to you.

Analyzing Piperidine Chemistry

I've been immersed in the derivatization of piperidine nitrogen within benzamide scaffolds. I've compiled a substantial dataset encompassing diverse synthetic methodologies like N-alkylation and N-acylation reactions. This provides a solid foundation for evaluating and comparing these techniques.

Consolidating Derivatization Data

I'm now focusing on synthesizing the gathered data into a structured format. I'm prioritizing logical organization of derivatization methods, specifically N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination. I'm extracting experimental details to create clear protocols, and I plan to summarize quantitative data and visualize workflows with Graphviz. Finally, I'll compile a comprehensive reference list with direct links to the source search results. I have enough to proceed.

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride
Reactant of Route 2
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3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

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